molecular formula C12H14N2O2 B3033540 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid CAS No. 104510-18-1

3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid

Cat. No.: B3033540
CAS No.: 104510-18-1
M. Wt: 218.25 g/mol
InChI Key: LYVWFUWRAYFFHE-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)-1H-indole-4-carboxylic acid: is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a dimethylamino group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of indole-4-carboxylic acid with formaldehyde and dimethylamine under acidic conditions. The reaction typically proceeds via a Mannich reaction, where the dimethylamino group is introduced at the 3-position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid is studied for its potential pharmacological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets in the body. The dimethylamino group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    3-(Methylamino)methyl-1H-indole-4-carboxylic acid: Contains a methylamino group instead of a dimethylamino group, leading to differences in reactivity and biological activity.

    3-(Aminomethyl)-1H-indole-4-carboxylic acid: Contains a primary amino group, which can significantly alter its chemical behavior and biological interactions.

Uniqueness: The presence of the dimethylamino group in 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid imparts unique chemical properties, such as increased basicity and enhanced membrane permeability. These properties can influence the compound’s reactivity and its ability to interact with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(2)7-8-6-13-10-5-3-4-9(11(8)10)12(15)16/h3-6,13H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVWFUWRAYFFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=CC=CC(=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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